Isomelitric acid A

Description

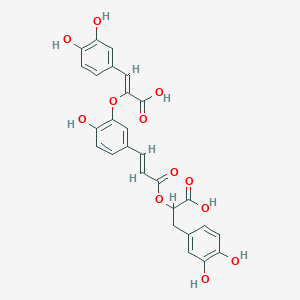

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTLCJIFEZUOCR-JKXXRSRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Isolation and Purification Methodologies for Isomelitric Acid a

Extraction Techniques from Natural Sources

The initial step in obtaining Isomelitric acid A involves its extraction from a natural matrix. The choice of extraction method is critical as it influences the yield and purity of the final product.

Conventional Solvent-Based Extraction Methods

Traditional methods for extracting compounds from natural sources have long relied on the use of organic solvents. nih.govresearchgate.net Techniques such as maceration, percolation, and Soxhlet extraction are well-established procedures. nih.govnih.gov These methods involve the use of solvents like hexane, chloroform, and ethyl acetate (B1210297) to dissolve and extract the target compound from the plant or microbial material. vinanhatrang.com

Solvent extraction operates on the principle of separating components based on their differing solubilities in two immiscible liquids, typically an aqueous and an organic phase. vinanhatrang.com The selection of an appropriate solvent is paramount and is based on criteria such as its selectivity for the target compound, its immiscibility with the initial solvent, and its boiling point. vinanhatrang.com For instance, in the extraction of fatty acids, nonpolar solvents are often more effective for dissolving triacylglycerols. researchgate.net

While widely used, conventional methods are often associated with certain drawbacks, including the requirement for large volumes of organic solvents and prolonged extraction times. nih.gov These factors can lead to environmental concerns and may not be the most efficient approach. nih.gov

Modern and Green Extraction Technologies

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. mdpi.com The collapse of these cavitation bubbles near the solid matrix disrupts cell walls, enhancing the release of intracellular compounds and accelerating the extraction process. mdpi.complos.org UAE has been shown to provide higher yields of bioactive compounds in shorter timeframes compared to methods like maceration and Soxhlet extraction. mdpi.com For example, the extraction of lipids from Mortierella isabellina was significantly improved with the application of ultrasound. researchgate.net

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix, leading to a rapid transfer of the target compound into the solvent. anton-paar.comphcogrev.com This method is known for its speed, efficiency, and reduced solvent usage. anton-paar.com Studies have shown that MAE can be significantly faster and more efficient than Soxhlet extraction for certain compounds, such as triterpene acids from olive skins. nih.gov The optimization of MAE parameters like temperature, solvent concentration, and extraction time is crucial for maximizing yield. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. ajgreenchem.commdpi.com Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of the target compound. mdpi.com A key advantage of SFE is that the solvent can be easily removed by depressurization, leaving a solvent-free extract. mdpi.com This technique is particularly suitable for heat-sensitive compounds. ajgreenchem.com The selectivity of SFE can be fine-tuned by adjusting pressure, temperature, and the use of co-solvents. mdpi.comnih.gov

| Extraction Technology | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. mdpi.com | Faster extraction, higher yields, reduced solvent and energy consumption. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample, accelerating extraction. anton-paar.comphcogrev.com | Very fast, efficient, lower solvent use. anton-paar.comnih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes the unique properties of supercritical fluids (e.g., SC-CO₂) for selective dissolution. ajgreenchem.commdpi.com | Produces solvent-free extracts, ideal for heat-sensitive compounds, tunable selectivity. ajgreenchem.commdpi.com |

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound and other co-extracted compounds must be purified. Chromatography is the cornerstone of this purification process, separating components based on their differential distribution between a stationary phase and a mobile phase. youtube.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of compounds. hplc.eu In the context of fatty acids like this compound, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. hplc.euresearchgate.net

The separation is based on the principle that different components in the mixture will interact differently with the stationary phase as they are carried through the column by the mobile phase. shodex.com For acidic compounds, adjusting the pH of the mobile phase by adding an acid like formic, acetic, or trifluoroacetic acid can significantly improve peak shape and separation selectivity by suppressing ionization. biotage.com The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the separation. shodex.com While GC is often used for fatty acid analysis, HPLC is particularly valuable for separating isomers. hplc.eu

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is another essential analytical technique for separating and analyzing volatile compounds. emerypharma.com For non-volatile compounds like many organic acids, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. emerypharma.com

In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. vfu.cz The choice of column is critical; for instance, FFAP capillary columns are often used for the separation of volatile fatty acids. shimadzu.com GC can effectively separate closely related compounds, including n- and iso-forms of fatty acids. vfu.cz The use of a Flame Ionization Detector (FID) is common for the analysis of organic compounds. researchgate.net

Thin-Layer Chromatography (TLC) and Column Chromatography Approaches

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive analytical technique used to separate mixtures. youtube.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. youtube.com The plate is then placed in a developing chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their differential affinities for the stationary and mobile phases. youtube.com TLC is primarily used for analytical purposes to monitor the progress of a reaction or the purity of a sample. youtube.com

Other Purification and Fractionation Methods

Beyond chromatographic techniques, several other methods are instrumental in the purification and fractionation of natural products like this compound. These methods often exploit the physicochemical properties of the compound, such as its solubility under different conditions.

Crystallization and Precipitation Protocols

Crystallization and precipitation are fundamental techniques for purifying solid compounds by leveraging differences in solubility. A substance is induced to transition from a dissolved state in a solution to a solid state, either as a highly ordered crystal lattice (crystallization) or an amorphous solid (precipitation). libretexts.org This process effectively separates the target compound from soluble impurities that remain in the liquid phase, known as the supernatant. libretexts.org

General Principles: The formation of a precipitate or crystal is initiated by creating a supersaturated solution, where the concentration of the solute exceeds its solubility limit under the given conditions. mt.com This can be achieved through several methods:

Cooling Crystallization: For many substances, solubility decreases as the temperature is lowered. A saturated solution prepared at a high temperature will become supersaturated upon cooling, leading to crystallization. mt.com

Solvent Evaporation: Gradually removing the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation and crystallization. mt.com

Reactive Precipitation: This method involves a chemical reaction that forms an insoluble product. mt.com For an acidic compound, this can be achieved by altering the pH. uomustansiriyah.edu.iq

Application to this compound: In the context of isolating this compound, which is often obtained as a "gummy material" from plant extracts, precipitation is a key purification step. scielo.brscielo.br After initial extraction and chromatographic separation, a fraction rich in this compound can be dissolved in a basic aqueous solution. Subsequent acidification of this solution will neutralize the carboxylate and phenolate (B1203915) groups of the molecule, reducing its aqueous solubility and causing it to precipitate. webassign.netlibretexts.org The collected solid can then be washed to remove any remaining water-soluble impurities.

The table below outlines a generalized protocol for the precipitation of an acidic compound like this compound from a partially purified extract.

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve the semi-purified extract containing this compound in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol). | Ensures the compound is fully solubilized before the next step. |

| 2. Base Treatment | Add an aqueous basic solution (e.g., 5% sodium bicarbonate) and mix thoroughly. This compound will move to the aqueous layer as its sodium salt. | Converts the acidic compound into its highly water-soluble salt form, separating it from neutral or less acidic impurities that remain in the organic phase. libretexts.org |

| 3. Separation | Separate the aqueous layer containing the this compound salt. | Physically separates the target compound from impurities. |

| 4. Precipitation | Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 6 M HCl) dropwise until the solution becomes acidic (pH 3-4). libretexts.org | The acidic conditions protonate the salt, regenerating the less water-soluble neutral form of this compound, causing it to precipitate out of the solution. webassign.net |

| 5. Collection | Collect the resulting solid precipitate by methods such as vacuum filtration. | Isolates the solid purified compound from the liquid supernatant. webassign.net |

| 6. Washing | Wash the collected precipitate with cold deionized water. | Removes any residual acid and other water-soluble impurities. |

| 7. Drying | Dry the purified solid under a vacuum. | Removes residual solvent to yield the final purified this compound. |

This table presents a generalized procedure based on standard chemical principles for purifying acidic compounds.

pH-Dependent Separation Techniques (e.g., Acid-Base Extraction)

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate compounds based on their acidic or basic properties. fiveable.melibretexts.org It relies on the principle that the ionic salt form of an organic acid or base is typically soluble in water, whereas its neutral form is more soluble in organic solvents. libretexts.orglibretexts.org

General Principles: this compound, as a derivative of caffeic acid, contains multiple phenolic hydroxyl groups and a carboxylic acid moiety, giving it acidic characteristics. scielo.brmdpi.com This allows for its selective separation from a complex mixture containing neutral or basic compounds. The process involves manipulating the pH of the extraction system to control whether the acidic compound is in its protonated (neutral) or deprotonated (ionic) state.

The fundamental steps are:

Dissolving the crude mixture in an immiscible pair of solvents, typically an organic solvent (like diethyl ether or ethyl acetate) and water. libretexts.org

Adding a dilute aqueous base (e.g., sodium bicarbonate, NaHCO₃) to the mixture. The base deprotonates the acidic compound (this compound), forming a water-soluble salt. This salt then partitions into the aqueous layer. libretexts.org

Separating the aqueous layer from the organic layer, which retains neutral and basic impurities.

Acidifying the separated aqueous layer with a strong acid (e.g., hydrochloric acid, HCl). This re-protonates the salt, converting it back to the neutral, less water-soluble acidic compound, which then precipitates or can be extracted back into a fresh portion of organic solvent. libretexts.org

The choice of base is important. A weak base like sodium bicarbonate is effective for extracting carboxylic acids, while a stronger base like sodium hydroxide (B78521) (NaOH) would be needed to deprotonate less acidic compounds like phenols.

The table below illustrates the pH-dependent solubility changes that underpin this separation technique.

| Compound Form | pH Environment | Protonation State | Dominant Solubility |

| This compound (Neutral) | Acidic (e.g., pH < 4) | Fully protonated (R-COOH) | Organic Solvents |

| This compound Salt (Ionic) | Basic (e.g., pH > 8) | Deprotonated (R-COO⁻) | Aqueous Solutions |

This table illustrates the general solubility behavior of a carboxylic acid like this compound in response to pH changes, which is the basis for acid-base extraction. libretexts.org

This pH-driven separation is a crucial and efficient step in the purification workflow for many phenolic acids, allowing for their effective removal from non-acidic contaminants present in crude plant extracts. wikipedia.org

Comprehensive Structural Elucidation of Isomelitric Acid a

Spectroscopic Analysis for Structural Determination

Spectroscopic methods provide detailed information about the molecular formula, functional groups, and the electronic and atomic environment within Isomelitric acid A.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. rcsb.org For a molecule with the complexity of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural assignment. mdpi.com

¹H NMR spectroscopy provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). For this compound, the spectrum would reveal signals in the aromatic region corresponding to the protons on the two dihydroxyphenyl rings, as well as signals for the vinylic protons of the propenoyl and ethenoxy linkers. The aliphatic protons of the propanoic acid backbone would appear in the upfield region of the spectrum.

¹³C NMR spectroscopy, including DEPT experiments, identifies the number of different carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. wisc.edu The spectrum of this compound would show characteristic signals for the carboxylic acid and ester carbonyl carbons, aromatic and olefinic carbons, and the aliphatic carbons of the propanoic acid moiety.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together adjacent proton networks, such as those within the aromatic rings and the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com This is particularly vital for connecting the different structural fragments of this compound, such as linking the caffeoyl group to the propanoic acid core via the ester linkage.

While specific, publicly available NMR data tables for this compound are scarce in the reviewed literature, the following table illustrates the type of data that would be obtained from ¹H and ¹³C NMR analysis, based on its known structure and typical chemical shifts for similar phenolic acid derivatives.

| Position | Hypothetical δC (ppm) | Hypothetical δH (ppm, multiplicity, J in Hz) | Inferred Structural Unit |

|---|---|---|---|

| C=O (Carboxyl) | ~175 | - | 3-(3,4-dihydroxyphenyl)propanoic acid moiety |

| Aliphatic CH | ~75 | ~5.0 (dd) | |

| Aliphatic CH₂ | ~36 | ~3.0 (m) | |

| C=O (Ester) | ~168 | - | Caffeoyl ester moiety |

| Olefinic CH | ~145 | ~7.6 (d, 16.0) | |

| Olefinic CH | ~115 | ~6.3 (d, 16.0) | |

| Aromatic C-O | ~145-150 | - | Dihydroxyphenyl rings |

| Aromatic CH | ~115-125 | ~6.7-7.0 (m) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. For this compound, HRMS would confirm the molecular formula as C₂₇H₂₂O₁₂.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. nih.gov The resulting fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. scienceready.com.aututorchase.com In the negative ion mode, this compound typically forms a deprotonated molecule [M-H]⁻.

The analysis of this compound shows a quasi-molecular ion peak [M-H]⁻ at an m/z of 537.10. Subsequent fragmentation (MS/MS) of this ion yields several characteristic product ions that help to confirm the arrangement of the constituent parts.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|

| 537.10 | 493.10 | CO₂ (44 Da) | Loss of a carboxyl group |

| 537.10 | 377.10 | C₉H₆O₃ (162 Da) | Loss of a caffeoyl moiety |

| 537.10 | 339.10 | C₉H₈O₄ (180 Da) | Loss of a caffeic acid unit |

| 537.10 | 161.10 | - | Fragment corresponding to a deprotonated caffeoyl group |

These fragmentation pathways, involving the cleavage of ester bonds and decarboxylation, are instrumental in verifying the presence and connectivity of the caffeic acid and 3,4-dihydroxyphenylpropanoic acid units within the parent molecule. nih.govmiamioh.edu

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. msu.eduspectroscopyonline.com This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule with conjugated π-systems. The extensive conjugation in the phenolic rings and the propenoyl group of this compound results in characteristic UV absorption maxima. academie-sciences.fr The UV spectrum helps to classify the compound as a phenolic acid derivative, with absorption bands typically observed in the 280-330 nm range, consistent with caffeic acid-type structures. researchgate.netsielc.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). libretexts.orgpressbooks.pub The IR spectrum provides direct evidence for the presence of specific functional groups. msu.edulibretexts.org For this compound, the spectrum would display characteristic absorption bands confirming its key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600–3200 (broad) | O-H stretch | Phenolic -OH |

| 3300–2500 (very broad) | O-H stretch | Carboxylic acid -OH |

| ~1720 | C=O stretch | Carboxylic acid C=O |

| ~1690 | C=O stretch | α,β-unsaturated ester C=O |

| ~1600 & ~1510 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Ester / Carboxylic acid |

Diffraction-Based Structural Analysis

While spectroscopy provides powerful tools for deducing molecular structure, diffraction methods can offer a definitive, three-dimensional picture of the molecule's atomic arrangement in the solid state.

X-ray Crystallography Applications

X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. tutorchase.comresearchgate.net The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This analysis allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous 3D model of the molecule. nih.gov

For this compound, obtaining a single crystal of sufficient size and quality would allow for the unequivocal confirmation of its constitution and, crucially, its stereochemistry, including the configuration of the stereocenters and the geometry (E/Z) of the double bonds. However, a review of the current scientific literature indicates that a crystal structure for this compound has not yet been reported. rcsb.orgmdpi.comosaka-u.ac.jprigaku.com The difficulty in crystallizing complex natural products often presents a significant challenge.

Electron Diffraction (ED) Methodologies

Microcrystal Electron Diffraction (MicroED) is an emerging technique that utilizes an electron beam to determine the structure of sub-micron sized crystals. libretexts.orgmdpi.com Because electrons interact with matter much more strongly than X-rays, it is possible to obtain high-resolution diffraction data from crystals that are far too small for conventional X-ray crystallography. researchgate.neticdd.comaps.org

This methodology is particularly advantageous for natural products like this compound, which may be difficult to grow into large single crystals. mdpi.com The process involves collecting electron diffraction data as a nanocrystal is rotated in the electron beam of a transmission electron microscope (TEM). researchgate.net While no studies utilizing electron diffraction for the structural analysis of this compound have been published to date, it represents a powerful future option for obtaining its definitive 3D structure should suitable nanocrystals be isolated. rigaku.com

Advanced Computational Approaches in Structure Elucidation of this compound

The definitive structural elucidation of complex natural products like this compound is increasingly reliant on the synergy between experimental data and advanced computational methods. These in silico techniques provide a deeper understanding of molecular geometry, electronic properties, and spectroscopic data, which is crucial for unambiguously assigning the correct structure, especially in cases of intricate stereochemistry and conformational flexibility. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the methodologies applied to its close structural relatives, such as salvianolic and caffeic acids, provide a clear blueprint for its analysis.

Quantum Chemical Modeling

Quantum chemical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for refining and validating the structures of complex polyphenols. researchtrend.netnih.gov For a molecule like this compound, which is a derivative of caffeic acid, DFT calculations are employed to determine the most stable three-dimensional conformation. researchtrend.net This process involves geometry optimization, where the spatial coordinates of all atoms are adjusted to find the lowest energy state of the molecule. researchtrend.netnih.gov

These calculations are critical for several reasons. First, they can predict the relative energies of different possible isomers or conformers, helping to identify the most likely structure. For instance, in a study on caffeic acid, DFT calculations were performed at various levels of theory (such as B3LYP/6-31G*) to identify the most stable geometric arrangement. researchtrend.net This approach would be vital for this compound to resolve any ambiguities in its complex structure.

Furthermore, quantum chemical modeling is used to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a proposed structure, a theoretical NMR spectrum can be generated. This calculated spectrum is then compared with the experimental data. A strong correlation between the predicted and measured chemical shifts provides powerful evidence for the proposed structural assignment. This technique is a cornerstone of modern natural product structure elucidation. frontiersin.org

Table 1: Representative Theoretical Data from Quantum Chemical Modeling of a Caffeic Acid Derivative

| Parameter | Computational Method | Basis Set | Calculated Value |

| Ground State Energy | DFT (B3LYP) | 6-311+G(d,p) | -1245.67 Hartree |

| Dipole Moment | DFT (B3LYP) | 6-311+G(d,p) | 3.45 Debye |

| ¹³C Chemical Shift (C-7) | GIAO-DFT | mPW1PW91/6-311+G(d,p) | 148.2 ppm |

| ¹H Chemical Shift (H-8) | GIAO-DFT | mPW1PW91/6-311+G(d,p) | 6.31 ppm |

Note: The data in this table is illustrative and based on typical values for related phenolic acid structures. It does not represent experimentally verified data for this compound.

Molecular Orbital Theory and Quantum Mechanics Integration

The integration of molecular orbital (MO) theory with quantum mechanics provides profound insights into the electronic structure and reactivity of this compound. MO theory describes the wave-like behavior of electrons in a molecule, with key orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a crucial parameter for understanding antioxidant activity, a known property of salvianolic acids and related compounds. nih.gov Conversely, the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

For a compound like this compound, these calculations, performed using quantum mechanics, can map the electron density distribution and identify the most probable sites for electrophilic or nucleophilic attack. This information is not only crucial for understanding its chemical behavior but also for interpreting its fragmentation patterns in mass spectrometry, another key technique in its initial identification. tandfonline.com For example, computational studies on salvianolic acid A have used molecular mechanics and molecular dynamics to understand its interaction with biological targets, which is fundamentally governed by its electronic properties. nih.gov

Table 2: Illustrative Molecular Orbital Properties for a Phenolic Acid Structure

| Property | Computational Level | Value (eV) | Implication |

| HOMO Energy | M05-2X/6-311+g(d,p) | -6.85 | Electron-donating capacity (antioxidant potential) |

| LUMO Energy | M05-2X/6-311+g(d,p) | -1.21 | Electron-accepting capacity |

| HOMO-LUMO Gap | M05-2X/6-311+g(d,p) | 5.64 | Chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for related phenolic acid structures. It does not represent experimentally verified data for this compound.

Machine Learning-Based Elucidation Techniques

The field of structural elucidation is being revolutionized by the application of machine learning (ML). frontiersin.orgijrpas.com While direct ML-based elucidation of this compound is not yet published, the established methodologies are highly applicable. These techniques leverage AI to analyze vast datasets of spectroscopic information and chemical structures to find patterns that can aid in identifying new compounds. frontiersin.orgcsic.esdlsu.edu.ph

One of the most prominent applications is in the prediction of NMR spectra. frontiersin.orgcsic.es Deep learning models, trained on extensive libraries of known compounds and their quantum-mechanically calculated NMR data, can predict chemical shifts for a candidate structure with remarkable accuracy and speed. frontiersin.orgdlsu.edu.ph This approach significantly reduces the computational cost associated with traditional quantum calculations for large and conformationally flexible molecules. csic.es

Another powerful application is in the automated analysis of 2D NMR data, such as HSQC spectra. AI tools like the Small Molecule Accurate Recognition Technology (SMART) use deep convolutional neural networks to compare experimental HSQC data against a database of predicted spectra, rapidly suggesting candidate structures or structural families. dlsu.edu.ph This methodology streamlines the dereplication process, allowing researchers to quickly identify if a compound is known or novel. dlsu.edu.phnih.gov For a complex molecule like this compound, these ML tools can help to piece together its structural fragments and propose the most probable connectivity, which can then be rigorously verified by other computational and experimental means. ijrpas.com

Chemical Synthesis and Derivatization of Isomelitric Acid a

Total Synthesis Strategies

The construction of a molecule as complex as Isomelitric acid A from simple, commercially available starting materials requires a carefully planned multi-step sequence. The general approach involves creating the key fragments of the molecule separately and then coupling them, or building the core structure through a series of convergent or linear steps.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. lkouniv.ac.injournalspress.comewadirect.comslideshare.nete3s-conferences.org

A plausible retrosynthetic analysis for this compound would begin by disconnecting the two major ester linkages. This approach simplifies the complex structure into three main building blocks: two different caffeic acid-type units and a central chiral linker derived from tartaric acid.

Proposed Retrosynthetic Disconnections for this compound:

Ester Bond Disconnections: The primary disconnections would be the two ester bonds, yielding three key fragments. This is a common strategy for simplifying complex polyphenolic esters. lkouniv.ac.in

Fragment 1: A protected caffeic acid derivative.

Fragment 2: A protected (E)-ferulic acid derivative.

Fragment 3: A chiral C4-dicarboxylic acid core, likely derived from a protected tartaric acid to ensure correct stereochemistry.

Formation of Caffeic and Ferulic Acid Backbones: These fragments can be further simplified. The α,β-unsaturated acid moiety of these precursors is typically constructed via reactions such as the Knoevenagel condensation or the Heck coupling reaction. globethesis.com

This analysis leads to a set of key intermediates that would be crucial for the total synthesis. The successful synthesis would rely on the efficient preparation of these precursors with appropriate protecting groups to prevent unwanted side reactions during the coupling steps.

Table of Potential Key Intermediates and Their Synthetic Origin:

| Intermediate | Description | Potential Synthetic Route |

|---|---|---|

| Intermediate A | Protected 3,4-dihydroxybenzaldehyde | Standard protection of commercially available aldehyde. |

| Intermediate B | Protected 4-hydroxy-3-methoxybenzaldehyde | Standard protection of commercially available vanillin. |

| Intermediate C | Malonic acid mono-ester | Knoevenagel condensation partner. |

| Intermediate D | Protected (R)-2,3-dihydroxybutanedioic acid (Tartaric acid derivative) | Derivatization from the chiral pool (L- or D-tartaric acid). researchgate.nettcichemicals.com |

The forward synthesis would involve the condensation of intermediates A and B with C to form the respective protected cinnamic acid derivatives, followed by stereoselective esterification with the chiral core (Intermediate D).

While a specific novel route for this compound is not available, advances in synthetic methodology for related polyphenols offer powerful tools. rsc.org The development of a successful total synthesis would likely leverage modern catalytic methods to efficiently construct the key carbon-carbon and carbon-oxygen bonds. rsc.org

Potential novel strategies could include:

Palladium-Mediated Cross-Coupling: Reactions like the Suzuki or Heck coupling could be used to form the C-C double bond of the cinnamic acid fragments, offering high stereocontrol and functional group tolerance. globethesis.comnih.gov

Cascade Reactions: A convergent strategy could employ a cascade reaction to rapidly build the core structure. 20.210.105 For instance, a carefully designed precursor could undergo a sequence of intramolecular reactions to form one of the benzofuran-like moieties sometimes found in related salvianolic acids. nih.gov

Late-Stage C-H Functionalization: Modern methods for C-H activation could be employed to introduce hydroxyl or other groups onto the aromatic rings at a late stage in the synthesis, potentially reducing the need for complex protecting group manipulations.

The development of any new route would focus on improving efficiency, reducing step count, and ensuring high stereoselectivity, which are critical for producing sufficient quantities of the complex molecule for further study. aalto.fiwikipedia.org

Semi-Synthesis and Analogue Preparation

Semi-synthesis, which involves the chemical modification of a naturally isolated starting material, is a powerful approach for producing derivatives and analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov

Assuming this compound can be isolated in sufficient quantities from natural sources, its structure offers several reactive sites for chemical modification. The phenolic hydroxyl groups and the carboxylic acid moieties are the primary targets for derivatization.

Common modifications could include:

Esterification/Amidation: The carboxylic acid groups can be converted to a variety of esters or amides to modulate polarity and bioavailability.

Alkylation/Acylation: The phenolic hydroxyl groups can be selectively alkylated (e.g., methylation) or acylated to probe their importance in biological interactions. encyclopedia.pub

Glycosylation: Attaching sugar moieties to the hydroxyl groups can increase water solubility and alter pharmacokinetic properties. mdpi.com

These modifications can be achieved using standard synthetic protocols. The main challenge lies in achieving selective modification of one hydroxyl group over the others, which would require careful control of reaction conditions or the use of enzymatic methods that can offer high regioselectivity. nih.gov

The synthesis of structural analogues that are not directly accessible from the natural product provides deeper insights into its biological function. Based on strategies for other polyphenols, a library of this compound analogues could be prepared. globethesis.comnih.govnih.govsioc-journal.cn

Table of Potential this compound Analogues and Synthetic Strategies:

| Analogue Type | Structural Modification | Rationale | Synthetic Strategy |

|---|---|---|---|

| Amide Analogues | Replacement of one or both ester linkages with amide bonds. | Improve metabolic stability against esterases. | Condensation of the corresponding acid and amine fragments instead of esterification. globethesis.com |

| Ring-Substituted Analogues | Alteration of the substitution pattern on the aromatic rings. | Investigate the role of specific hydroxyl and methoxy (B1213986) groups. | Use of differently substituted benzaldehyde (B42025) precursors in the total synthesis. |

| Simplified Analogues | Replacement of one of the caffeoyl/feruloyl moieties with a simpler acyl group. | Determine the minimal structural requirements for activity. | Coupling of the chiral core with simpler carboxylic acids. |

| Conformationally Restricted Analogues | Introduction of additional rings or rigid linkers. | Lock the molecule into a specific conformation to probe receptor binding. | Use of more complex, rigid building blocks in the total synthesis. |

Chiral Synthesis and Stereochemical Control

The presence of multiple stereocenters in this compound means that its synthesis requires precise control over stereochemistry. nih.gov An effective synthesis must be enantioselective, producing the desired stereoisomer in high purity, as different stereoisomers can have vastly different biological activities. numberanalytics.com

The key chiral element in the proposed retrosynthesis is the central diacid core, derived from tartaric acid. The stereochemistry of the final molecule can be dictated by the choice of the starting chiral material.

Key strategies for stereochemical control include:

Chiral Pool Synthesis: This approach utilizes a readily available chiral molecule as a starting material. researchgate.nettcichemicals.com For this compound, using either D- or L-tartaric acid would be the most direct way to install the stereocenters of the central fragment.

Asymmetric Catalysis: In a de novo synthesis of the central core, asymmetric reactions like Sharpless asymmetric dihydroxylation or asymmetric hydrogenation could be used to set the stereocenters with high enantiomeric excess. numberanalytics.comnih.govescholarship.org

Substrate-Controlled Diastereoselection: During the coupling of the chiral core with the cinnamic acid fragments, the existing stereocenters can influence the formation of new ones. Reaction conditions would need to be optimized to achieve the desired diastereomer. nih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the achiral fragments to direct the stereochemical outcome of a key bond-forming reaction, after which it would be removed. researchgate.nettcichemicals.com

A successful total synthesis of this compound would likely combine these strategies, for instance, by using a chiral pool starting material for the central core and then carefully controlling the conditions of the subsequent coupling reactions to ensure the correct final stereochemistry. frontiersin.org

Molecular Pharmacology and Mechanistic Investigations of Isomelitric Acid a

Identification of Molecular Targets

The initial steps in understanding the pharmacological profile of a compound like Isomelitric acid A involve identifying its molecular targets. This process utilizes a variety of experimental and computational techniques to determine which proteins, receptors, or enzymes the compound interacts with to elicit a biological response.

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a particular receptor. bmglabtech.comnih.gov These studies, often using radiolabeled or fluorescently tagged ligands, quantify how strongly a compound binds to a specific receptor site. bmglabtech.comrevvity.comrevvity.com This is crucial for identifying potential drug targets and understanding the initial event in a compound's mechanism of action. nih.gov

For this compound, also known as O-caffeoyl rosmarinic acid, specific in vitro receptor binding assays are not extensively detailed in the current literature. However, computational approaches have been employed to predict its binding potential. In silico molecular docking studies have explored the interaction of various phytochemicals, including compounds structurally related to this compound, with the human type 2 taste receptor (hTAS2R46), which is responsible for sensing bitterness. eie.grnih.gov These predictive models suggest that this compound may interact with this bitter taste receptor, which is not only present on the tongue but also in extra-oral tissues like airway smooth muscle cells. eie.grnih.gov The activation of such receptors can lead to various physiological responses, highlighting a potential, though not yet experimentally confirmed, molecular target for this compound. nih.gov

Enzyme Inhibition and Activation Assays

Enzyme assays are laboratory procedures used to measure the rate of enzyme reactions and are vital for discovering molecules that can act as inhibitors or activators. accessscience.comlibretexts.org By monitoring the change in concentration of a substrate or product over time, these assays can determine a compound's effect on enzyme activity. libretexts.org This is a cornerstone of drug discovery, as many diseases are linked to the abnormal activity of specific enzymes. nih.gov

Direct experimental assays on the inhibitory or activatory effects of purified this compound on specific enzymes are not prominent in the available scientific literature. However, its constituent parts and closely related compounds, such as rosmarinic acid, have been studied for their enzyme-inhibiting properties. mdpi.comnhri.org.twtandfonline.comtubitak.gov.tr For instance, rosmarinic acid has been shown to inhibit enzymes like porcine pancreatic amylase, glutathione (B108866) reductase, glucose 6-phosphate dehydrogenase, and carbonic anhydrase isoenzymes. nhri.org.twtandfonline.comtubitak.gov.tr While these findings concern a related molecule, they suggest that this compound could be a candidate for similar enzyme inhibition studies to determine its specific activity profile.

Protein-Ligand Interaction Analysis

Analyzing the interactions between a protein and a ligand is key to understanding the basis of molecular recognition and designing new drugs. nih.gov This analysis investigates the non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, that form between the ligand and the protein's binding pocket. khanacademy.org Computational tools are frequently used to model and predict these interactions at an atomic level. sigmaaldrich.com

For this compound, protein-ligand interaction analysis has been primarily predictive, based on in silico molecular docking simulations. eie.gr Studies have modeled the binding of related compounds to the hTAS2R46 bitter taste receptor, providing insights into the likely interaction patterns for this compound. eie.gr These models predict the formation of specific hydrogen bonds and pi-pi stacking interactions with key amino acid residues within the receptor's binding pocket, such as Glu265, Thr180, and Trp88. eie.gr The strength and nature of these predicted interactions are used to estimate the binding affinity and stability of the protein-ligand complex.

Table 1: Predicted Molecular Interactions of Structurally Related Compounds with hTAS2R46 Receptor This table is based on in silico docking studies of compounds structurally similar to this compound, providing a predictive framework for its potential interactions.

| Compound Class | Predicted Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Hydroxycinnamic Acid Derivatives | Glu265, Asn176, Ala84, Trp88 | Hydrogen Bond, Pi-Pi Stacking | eie.gr |

| Flavonoids (e.g., Isoquercetin) | Glu265, Thr180, Lys156, Asn65 | Hydrogen Bond | eie.gr |

| Salvianolic Acid Derivatives | Glu265, Thr180, Lys15, Val61, Trp88 | Hydrogen Bond, Pi-Pi Stacking | eie.gr |

Elucidation of Mechanism of Action

Elucidating a compound's mechanism of action involves moving beyond target identification to understand how interaction with that target translates into a cellular or physiological effect. This includes mapping the downstream signaling cascades and cellular pathways that are modulated by the compound.

Cellular Pathway Modulation

Many bioactive compounds exert their effects by modulating intracellular signaling pathways. raybiotech.com A key pathway involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. lifeextension.comabcam.com In its inactive state, NF-κB is held in the cytoplasm; upon activation by stimuli like stress or cytokines, it moves to the nucleus to control the expression of genes involved in inflammation and immune responses. abcam.comnih.govresearchgate.net

This compound has been identified as a phytochemical component in plant extracts that have been investigated for their effects on inflammation and cellular senescence. For instance, it is present in Thymbra capitata, an extract of which was found to modulate inflammatory mediators and pathways linked to NF-κB. However, these studies attribute the observed biological activities to the complex mixture of compounds in the extract, particularly the more abundant components like carvacrol (B1668589) and rosmarinic acid, rather than to this compound specifically. Therefore, while this compound is present in extracts that modulate key cellular pathways, its individual contribution to these effects requires further specific investigation.

In Silico Mechanistic Predictions (e.g., Molecular Docking, Molecular Dynamics)

In silico techniques like molecular docking and molecular dynamics are powerful computational tools used to predict and analyze the interaction between a ligand and a protein at the molecular level. researchtrend.netjournalsarjnp.comfrontiersin.org Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, estimating its binding affinity through scoring functions. researchtrend.netjapsonline.com Molecular dynamics simulations can then be used to study the stability and conformational changes of the protein-ligand complex over time. frontiersin.org

The primary mechanistic predictions for this compound come from molecular docking studies. eie.gr It has been identified, under its synonym O-caffeoyl rosmarinic acid, in plant extracts analyzed for flavor potential through a combination of chemical analysis and in silico methods. eie.gr These studies have docked various phytochemicals to the hTAS2R46 bitter taste receptor. While specific binding energy scores for this compound itself are not detailed, related compounds showed strong binding affinities. For example, lithospermic acid A and caffeoylferuloyltartaric acid, which share structural motifs with this compound, were predicted to have strong binding energies (gscore = -5.70 kcal·mol⁻¹ and -7.21 kcal·mol⁻¹, respectively) with the hTAS2R46 receptor. eie.gr These in silico results suggest that this compound likely acts as an agonist for this receptor, which could explain a potential bitter taste profile and hint at other physiological roles associated with extra-oral taste receptors. eie.grnih.gov

Table 2: In Silico Docking Data for Compounds Related to this compound against hTAS2R46 Receptor

| Compound | Predicted Binding Energy (gscore kcal/mol) | Known Agonist Control (Strychnine) | Reference |

|---|---|---|---|

| Caffeoylferuloyltartaric acid | -7.21 | -5.44 | eie.gr |

| Isoquercetin | -6.48 | -5.44 | eie.gr |

| Lithospermic acid A | -5.70 | -5.44 | eie.gr |

Biochemical and Biophysical Characterization of Interactions

The molecular interactions of this compound with protein targets remain a developing area of research, with current understanding primarily derived from computational studies. These investigations provide initial insights into the compound's potential biological activities by predicting its binding affinity and mode of interaction with specific receptors.

Detailed experimental characterization through biochemical and biophysical assays is necessary to validate these computational predictions and fully elucidate the interaction kinetics and thermodynamics. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and enzyme inhibition assays would provide quantitative data on binding constants (K_d, K_i), inhibitory concentrations (IC₅₀), and the thermodynamic drivers (enthalpy and entropy) of the interaction. biorxiv.org Such studies are crucial for confirming the direct targets of this compound and understanding the precise mechanism of its action at the molecular level.

Molecular Docking Studies

To date, the principal mechanistic investigation into this compound's interactions involves in silico molecular docking analyses. A notable study evaluated the binding potential of various phytoconstituents from basil side-streams against the human taste receptor type 2 member 46 (hTAS2R46), a known bitter taste receptor. eie.gr In this research, this compound was identified as one of 21 compounds predicted to have a significant bitterant capacity, prompting further investigation into its interaction with the hTAS2R46 receptor. eie.gr

The study utilized the crystal structure of the hTAS2R46 receptor (PDB ID: 7XP6) to perform molecular docking. eie.gr The general findings indicated that the docked compounds, including by inference this compound, demonstrated a stronger binding affinity for the orthosteric binding pocket of the receptor compared to the known agonist, strychnine. eie.gr The enhanced affinity was primarily attributed to the formation of direct hydrogen bonds with key amino acid residues within the binding site, such as Glu265, Thr180, and/or Trp88. eie.grresearchgate.net While the specific binding energy (gscore) for this compound was not detailed in the primary report, the collective results suggest it is a potential activator of the hTAS2R46 receptor, which aligns with its predicted bitter taste profile. eie.gr For context, a related compound, lithospermic acid A, was reported with a gscore of -5.70 kcal·mol⁻¹, forming hydrogen bonds with Glu265, Thr180, Lys15, and Val61, as well as a pi-pi interaction with Trp88. eie.gr

Table 1: Summary of Molecular Docking Interaction for this compound

| Target Protein | Organism | Methodology | Key Interacting Residues (Predicted) | Finding |

| Human Taste Receptor Type 2 Member 46 (hTAS2R46) | Homo sapiens | Molecular Docking | Glu265, Thr180, Trp88 | Predicted to be a potential activator with strong binding affinity. eie.gr |

Structure Activity Relationship Sar Studies of Isomelitric Acid a and Its Analogues

Design Principles for SAR Investigations

While specific design principles for Isomelitric acid A are not documented, general principles in medicinal chemistry for similar natural products, such as triterpenoid (B12794562) or phenolic acids, would likely be applied. These investigations typically revolve around a "Design-Make-Test-Analyze" cycle.

Key design strategies would likely involve:

Introduction of Substituents: Adding various substituents, such as halogens, alkyl, or aryl groups, at different positions on the aromatic ring to probe the steric and electronic requirements for activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to see if activity is maintained or improved.

These design principles are fundamental to understanding how the chemical structure of a compound relates to its biological function.

Correlating Structural Features with Biological Activities

Without a series of synthesized analogues and their corresponding biological data, it is not possible to establish a correlation between the structural features of this compound derivatives and their activities.

For a typical SAR analysis, researchers would generate a data table comparing the structures of the synthesized analogues with a quantitative measure of their biological activity (e.g., IC₅₀ or EC₅₀ values). For instance, if this compound was found to have anti-inflammatory activity, a hypothetical SAR study might yield a table similar to the conceptual one below:

Conceptual Data Table for SAR of Hypothetical this compound Analogues

| Compound | R1 Group | R2 Group | Anti-inflammatory Activity (IC₅₀, µM) |

| This compound | -COOH | -OH | [Value] |

| Analogue 1 | -COOCH₃ | -OH | [Value] |

| Analogue 2 | -COOH | -OCH₃ | [Value] |

| Analogue 3 | -CONH₂ | -OH | [Value] |

| Analogue 4 | -COOH | -H | [Value] |

This table is for illustrative purposes only and does not represent actual experimental data.

Analysis of such a table would allow researchers to deduce which modifications lead to increased or decreased activity. For example, if Analogue 1 (the methyl ester) shows significantly lower activity, it would suggest that the free carboxylic acid is crucial for the anti-inflammatory effect.

Computational SAR Modeling and Predictive Tools

Computational chemistry offers powerful tools to predict the biological activity of compounds and to understand their SAR at a molecular level. While some in silico docking studies have been performed on this compound for targets like the SARS-CoV-2 main protease, dedicated computational SAR modeling for this compound and its analogues has not been reported.

Generally, computational SAR studies can involve several approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: This involves building mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized analogues. The development of a reliable QSAR model requires a sufficiently large and diverse dataset of compounds with known activities.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. This model can then be used to screen virtual libraries of compounds to find new potential active molecules.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques simulate the interaction between a ligand (like this compound or its analogues) and its protein target. Docking predicts the preferred binding orientation and affinity, while MD simulations can provide insights into the stability of the ligand-protein complex over time. These methods help to rationalize observed SAR data and guide the design of new, more potent analogues.

Until dedicated research is published on the synthesis and biological evaluation of a series of this compound analogues, the application of these powerful computational tools to build predictive SAR models for this specific compound remains a future prospect.

Biosynthetic Pathways and Precursor Studies of Isomelitric Acid a

Proposed Biosynthetic Routes

The biosynthesis of Isomelitric acid A is not yet fully elucidated in the scientific literature. However, based on its chemical structure as an O-caffeoyl derivative of rosmarinic acid, a scientifically sound biosynthetic route can be proposed. This pathway initiates with the synthesis of its core scaffold, rosmarinic acid, which is then further modified.

The formation of rosmarinic acid is a convergence of two major pathways:

The Phenylpropanoid Pathway: This pathway utilizes L-phenylalanine to produce 4-coumaroyl-CoA.

The Tyrosine-Derived Pathway: This pathway converts L-tyrosine into a hydroxyphenyllactate moiety.

These two streams converge through an esterification reaction to form an intermediate, which is subsequently hydroxylated to yield rosmarinic acid. The final proposed step in the biosynthesis of this compound is the attachment of a caffeoyl group to the rosmarinic acid molecule. This is likely achieved through an esterification reaction with caffeoyl-CoA, which is also a product of the phenylpropanoid pathway.

Identification of Biosynthetic Precursors

The primary precursors for the biosynthesis of this compound are the aromatic amino acids L-phenylalanine and L-tyrosine. These fundamental building blocks give rise to the essential intermediates required for the assembly of the final molecule.

| Precursor Category | Precursor Molecule | Originating Pathway |

| Primary Precursors | L-Phenylalanine | Shikimate Pathway |

| L-Tyrosine | Shikimate Pathway | |

| Intermediate Precursors | 4-Coumaroyl-CoA | Phenylpropanoid Pathway |

| 4-Hydroxyphenyllactate | Tyrosine-Derived Pathway | |

| Caffeoyl-CoA | Phenylpropanoid Pathway | |

| Rosmarinic Acid | Convergence of Phenylpropanoid and Tyrosine-Derived Pathways |

Enzymatic Steps in Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, starting from the initial conversion of the primary amino acid precursors to the final modification of the rosmarinic acid scaffold.

Formation of Rosmarinic Acid:

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine Aminotransferase (TAT): Initiates the tyrosine-derived pathway by converting L-tyrosine to 4-hydroxyphenylpyruvic acid. mdpi.comresearchgate.net

4-hydroxyphenylpyruvate Reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid. mdpi.comresearchgate.net

Rosmarinic Acid Synthase (RAS): A key enzyme from the BAHD family of acyltransferases that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactate to form 4-coumaroyl-4'-hydroxyphenyllactic acid. mdpi.comfrontiersin.org

Cytochrome P450 Hydroxylases (CYP98A family): These enzymes are responsible for the hydroxylation of the aromatic rings of 4-coumaroyl-4'-hydroxyphenyllactic acid to form rosmarinic acid. mdpi.comnih.gov The exact timing and order of these hydroxylations can vary between plant species. mdpi.com

Proposed Final Step to this compound:

Hydroxycinnamoyl-CoA:Rosmarinic Acid Acyltransferase: This proposed enzyme, likely a member of the BAHD acyltransferase family, would catalyze the transfer of a caffeoyl group from caffeoyl-CoA to the rosmarinic acid molecule, forming this compound. Caffeoyl-CoA itself is synthesized from 4-coumaroyl-CoA via hydroxylation.

Genetic and Molecular Biology of Biosynthetic Enzymes

The genes encoding the enzymes of the rosmarinic acid biosynthetic pathway have been identified and characterized in several plant species, particularly within the Lamiaceae family. mdpi.comdntb.gov.ua

Genes of the Phenylpropanoid and Tyrosine-Derived Pathways: The genes encoding PAL, C4H, 4CL, TAT, and HPPR are well-conserved across many plant species and are often regulated by developmental cues and environmental stresses. researchgate.net

Rosmarinic Acid Synthase (RAS) Genes: RAS genes belong to the large BAHD acyltransferase gene family. frontiersin.org Studies in various plants have shown that the expression of RAS genes is often a key regulatory point in rosmarinic acid biosynthesis and can be induced by elicitors such as methyl jasmonate. mdpi.com

Cytochrome P450 Genes: The genes for the CYP98A family of hydroxylases are crucial for the formation of the catechol groups on the aromatic rings of rosmarinic acid. mdpi.comnih.gov The specificity of these enzymes can determine the final structure of the phenolic compounds produced.

Genetic Basis of the Final Acylation Step: The gene encoding the proposed hydroxycinnamoyl-CoA:rosmarinic acid acyltransferase has not yet been identified. However, it is hypothesized to be a member of the BAHD acyltransferase family, similar to RAS. Identifying this gene would require functional genomic approaches, such as screening candidate acyltransferase genes from plants known to produce this compound, like those from the Ocimum or Thymus genera.

The regulation of these biosynthetic genes is complex and can be influenced by various factors, including developmental stage, light, and biotic and abiotic stresses, leading to variations in the accumulation of this compound and related phenolic compounds in plants. mdpi.comresearchgate.net

Ecological and Environmental Role of Isomelitric Acid a

Role in Inter-Species Chemical Interactions

Isomelitric acid A, as a secondary metabolite, plays a role in the complex chemical interactions between plants and other organisms. Its presence in plants of the Lamiaceae family suggests its involvement in defense mechanisms.

Plants synthesize a variety of phenolic compounds to protect themselves from environmental challenges, including abiotic stress and attacks by microbes or herbivores. eie.grmdpi.com For instance, in basil (Ocimum basilicum), adverse conditions such as non-optimal temperatures, drought, or high solar radiation can trigger a defense response, leading to the increased production and accumulation of phenolic compounds. eie.grmdpi.com These compounds, including by extension this compound, serve various protective functions for the plant. eie.grmdpi.com

Furthermore, phenolic compounds from plant residues, such as those from basil side-streams, are recognized for their potential as natural preservatives. eie.gr This preservative capability is inherently linked to their ability to inhibit the growth of spoilage microorganisms, further underscoring the role of compounds like this compound in inter-species chemical interactions.

Environmental Presence and Degradation Studies

This compound is not synthesized commercially on a large scale and its presence in the environment is linked to its natural production by certain plant species. It has been identified as a constituent in a variety of plants, particularly within the Lamiaceae (mint) family. Its detection in these species provides insight into the specific ecological niches where this compound is found.

Detailed research findings have confirmed the presence of this compound in the following plant species:

| Plant Species | Family | Reference |

| Thymbra capitata | Lamiaceae | nih.gov |

| Thymus vulgaris (Thyme) | Lamiaceae | researchgate.net |

| Satureja khuzistanica | Lamiaceae | scielo.brscielo.br |

| Ocimum basilicum (Basil) | Lamiaceae | eie.grmdpi.com |

| Ocimum forskolei | Lamiaceae | researchgate.net |

The environmental fate and degradation pathways of this compound have not been extensively studied. Scientific literature does not currently provide detailed information on its persistence in soil or water, nor on the specific microbial or abiotic processes responsible for its breakdown. General principles of organic compound degradation suggest it would be subject to microbial metabolism in the soil, but specific studies confirming the pathways or the rate of degradation for this compound are not available.

Advanced Analytical Characterization for Research Purity and Identity

High-Resolution Mass Spectrometry for Purity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of Isomelitric acid A, which is crucial for confirming its elemental composition and identifying impurities. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation between compounds with very similar nominal masses.

For this compound (C₂₇H₂₂O₁₂), the expected monoisotopic mass is 538.11115 Da. uni.lu HRMS analysis can confirm this mass with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. Purity profiling by HRMS involves screening for other ions present in the sample. By comparing the measured masses of these ions to a database of known related compounds, potential impurities, degradation products, or co-isolated natural products can be identified.

Table 1: Predicted Adducts of this compound in High-Resolution Mass Spectrometry

| Adduct | m/z |

| [M+H]⁺ | 539.11843 |

| [M+Na]⁺ | 561.10037 |

| [M-H]⁻ | 537.10387 |

| [M+NH₄]⁺ | 556.14497 |

| [M+K]⁺ | 577.07431 |

This table presents the predicted mass-to-charge ratios (m/z) for common adducts of this compound that can be detected by HRMS. uni.lu

Advanced Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the definitive identification of target compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For a polar and thermally labile compound like this compound, LC-MS/MS is the method of choice. mdpi.comnih.gov Reversed-phase liquid chromatography is commonly employed for the separation of phenolic acids. nih.govplos.org A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency. nih.govplos.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. nih.gov Negative ion mode is often preferred for phenolic compounds due to the acidic nature of the phenolic hydroxyl groups. nih.gov

Tandem mass spectrometry (MS/MS) is then used for structural elucidation and sensitive quantification. The precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻ at m/z 537.1) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. For example, in related compounds like rosmarinic acid, characteristic fragmentation patterns include the loss of caffeic acid moieties. researchgate.netresearchgate.net Similar fragmentation pathways would be expected for this compound, aiding in its structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of polyphenolic acids like this compound by GC-MS is generally not feasible due to their low volatility and thermal instability. mdpi.com However, with a derivatization step to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable ethers and esters (e.g., through silylation), GC-MS analysis can be performed. mdpi.comcas.cn This approach can provide high chromatographic resolution. The subsequent analysis by mass spectrometry, typically with electron ionization (EI), would yield reproducible fragmentation patterns that can be used for identification and library matching. cas.cn

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 537.1 |

| Product Ions (m/z) | Predicted fragments based on structure |

Orthogonal Analytical Methodologies for Comprehensive Characterization

To ensure a comprehensive characterization and to avoid overlooking any impurities, it is crucial to employ orthogonal analytical methods. researchgate.net Orthogonality in analytical chemistry refers to the use of two or more methods that rely on different separation or detection principles. researchgate.net This approach increases the probability of detecting all components in a sample.

For this compound, an orthogonal approach could involve combining reversed-phase LC with another chromatographic technique such as hydrophilic interaction liquid chromatography (HILIC). While reversed-phase LC separates compounds based on hydrophobicity, HILIC separates based on polarity. This would provide a different selectivity for this compound and its potential impurities.

Furthermore, coupling these separation techniques with different detectors, such as a diode array detector (DAD) for UV-Vis spectral information and a mass spectrometer for mass information, provides orthogonal data for each separated peak, enhancing the confidence in peak identification and purity assessment. mdpi.com

Capillary Electrophoresis (CE) for Heterogeneity Analysis

Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govacs.orgnih.gov It is particularly well-suited for the analysis of charged species like organic acids. nih.govacs.org CE can be a powerful tool for assessing the heterogeneity of an this compound sample, for instance, by separating it from closely related isomers that might be difficult to resolve by HPLC.

The separation of phenolic acids by CE is typically performed in a fused-silica capillary using a background electrolyte with a basic pH to ensure that the carboxylic acid and phenolic hydroxyl groups are deprotonated, imparting a negative charge to the molecules. nih.gov Detection is often achieved by UV-Vis spectrophotometry, taking advantage of the chromophoric nature of these compounds. nih.govtandfonline.comtandfonline.com The high resolving power of CE can provide a detailed fingerprint of the sample, revealing the presence of minor impurities or isomers that might not be apparent with other techniques.

Future Research Directions and Translational Perspectives for Isomelitric Acid a

Integration of Omics Technologies in Research

To gain a comprehensive understanding of the biological effects of Isomelitric acid A, the application of omics technologies is paramount. These high-throughput techniques allow for a global analysis of molecules in a biological system, providing a holistic view of cellular responses to the compound.

Metabolomics: This approach can identify and quantify the complete set of small-molecule metabolites within a biological sample. nih.gov Applying metabolomics to cells or organisms treated with this compound can reveal alterations in metabolic pathways. nih.govplos.orgmdpi.com For instance, in studies related to its effect on hyperuricemia, metabolomic analysis could pinpoint specific changes in purine (B94841) metabolism and other related pathways, offering a deeper understanding of its mechanism of action. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how this compound affects gene expression. This can identify the genes and signaling pathways that are activated or suppressed by the compound, providing crucial clues about its molecular mechanisms.

Proteomics: This involves the large-scale study of proteins. Chemical proteomics, in particular, is a powerful tool for identifying the direct protein targets of a small molecule like this compound within a complex biological system. mdpi.comrsc.org Identifying these protein-binding partners is a critical step in understanding how the compound exerts its effects at a molecular level. researchgate.net

The integration of these multi-omics datasets can provide a systems-level understanding of this compound's bioactivity, paving the way for more targeted and hypothesis-driven research. eie.gr

Exploration of Novel Bioactivities and Pre-Clinical Therapeutic Potential (General Research Avenues)

While initial research has highlighted the potential of this compound in addressing hyperuricemia, its structural characteristics as a phenolic acid suggest it may possess a broader range of biological activities. medscape.commedscape.comwikipedia.orgnih.govnih.gov Future research should explore these possibilities through a variety of general research avenues.

Investigation of Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. nih.govresearchgate.net The presence of this compound in plants like Thymbra capitata, which demonstrate antioxidant and anti-inflammatory properties, supports this line of inquiry. mdpi.com Future studies should systematically evaluate the antioxidant capacity and anti-inflammatory effects of purified this compound in relevant cellular and animal models.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the relationship between the chemical structure of this compound and its biological activity is crucial. nih.govresearchgate.netresearchgate.netmdpi.com By synthesizing and testing a library of structurally related compounds, researchers can identify the key chemical features responsible for its therapeutic effects. This knowledge is vital for designing more potent and selective derivatives for potential drug development.

Screening for Other Bioactivities: Given its classification as a phenolic acid, this compound should be screened for other potential therapeutic applications, such as anticancer, neuroprotective, and antimicrobial activities. A broad-based screening approach using various disease models could uncover novel therapeutic uses for this compound.

By pursuing these research directions, the scientific community can build a comprehensive profile of this compound, moving it from a compound of interest to a potential candidate for pre-clinical and, eventually, clinical development.

Q & A

Q. How can researchers verify the structural identity of isomelitric acid A?

Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and comparison with published data. For novel derivatives, X-ray crystallography or computational modeling (e.g., density functional theory) should validate stereochemistry. Cross-referencing with databases like SciFinder or Reaxys ensures alignment with existing literature .

Q. What experimental protocols are recommended for assessing the biological activity of this compound?

Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls (positive/negative) and dose-response curves. Ensure cell lines or model organisms are relevant to the hypothesized mechanism. Replicate experiments at least three times to confirm reproducibility, and report IC₅₀/EC₅₀ values with confidence intervals .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer: Conduct comparative studies under standardized conditions (pH, temperature, solvent system). Use HPLC or UV-Vis spectroscopy to quantify degradation products. Statistical tools (e.g., ANOVA) can identify significant variations between studies, while meta-analyses of raw data may resolve contradictions .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound derivatives without compromising purity?

Methodological Answer: Employ design of experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Monitor reactions via TLC or LC-MS, and purify intermediates using preparative HPLC with orthogonal solvent systems .

Q. How can computational models predict the pharmacokinetic properties of this compound?